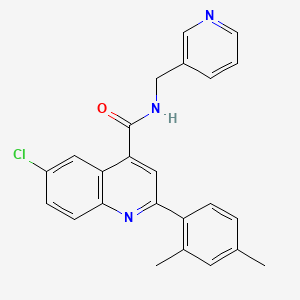
2,4-difluorophenyl 2,2,3,3-tetrafluoropropyl phthalate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4-difluorophenyl 2,2,3,3-tetrafluoropropyl phthalate (DFPTFP) is a chemical compound that has gained significant attention in the field of scientific research. It is a phthalate derivative that is used in various applications, including as a plasticizer, flame retardant, and lubricant.
Mécanisme D'action
The mechanism of action of 2,4-difluorophenyl 2,2,3,3-tetrafluoropropyl phthalate is not fully understood. However, it is believed to interact with biological molecules, such as proteins and nucleic acids, through hydrogen bonding and hydrophobic interactions. This interaction can lead to changes in the structure and function of these molecules, which can have various effects on biological systems.
Biochemical and Physiological Effects:
2,4-difluorophenyl 2,2,3,3-tetrafluoropropyl phthalate has been shown to have various biochemical and physiological effects. It has been found to induce apoptosis (programmed cell death) in cancer cells, inhibit the growth of bacteria, and modulate the activity of enzymes. It has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
2,4-difluorophenyl 2,2,3,3-tetrafluoropropyl phthalate has several advantages for lab experiments, including its high purity and stability, as well as its ability to interact with biological molecules. However, it also has some limitations, such as its potential toxicity and the need for specialized equipment for its synthesis and analysis.
Orientations Futures
There are several future directions for the study of 2,4-difluorophenyl 2,2,3,3-tetrafluoropropyl phthalate. One area of research is the development of new drugs and materials based on its structure and properties. Another area of research is the study of its potential toxicity and environmental impact. Additionally, further investigation is needed to fully understand its mechanism of action and its effects on biological systems.
In conclusion, 2,4-difluorophenyl 2,2,3,3-tetrafluoropropyl phthalate is a chemical compound that has gained significant attention in the field of scientific research. It has various applications and has been studied for its potential use in the development of new drugs and materials. Further research is needed to fully understand its mechanism of action and its effects on biological systems.
Méthodes De Synthèse
2,4-difluorophenyl 2,2,3,3-tetrafluoropropyl phthalate can be synthesized through a reaction between 2,4-difluorophenol and 2,2,3,3-tetrafluoropropyl acrylate. The reaction is catalyzed by a base, such as potassium carbonate, and is carried out under reflux conditions. The resulting product is then purified through column chromatography to obtain 2,4-difluorophenyl 2,2,3,3-tetrafluoropropyl phthalate in high purity.
Applications De Recherche Scientifique
2,4-difluorophenyl 2,2,3,3-tetrafluoropropyl phthalate has been used in various scientific research applications, including as a fluorescent probe for the detection of metal ions, as a lubricant in microelectromechanical systems (MEMS), and as a plasticizer in polyvinyl chloride (PVC) films. It has also been studied for its potential use in the development of new drugs and materials.
Propriétés
IUPAC Name |
2-O-(2,4-difluorophenyl) 1-O-(2,2,3,3-tetrafluoropropyl) benzene-1,2-dicarboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H10F6O4/c18-9-5-6-13(12(19)7-9)27-15(25)11-4-2-1-3-10(11)14(24)26-8-17(22,23)16(20)21/h1-7,16H,8H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQOOOVPRBAGELK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)OCC(C(F)F)(F)F)C(=O)OC2=C(C=C(C=C2)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H10F6O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-O-(2,4-difluorophenyl) 1-O-(2,2,3,3-tetrafluoropropyl) benzene-1,2-dicarboxylate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-(9-methoxy-3,4,4a,5,6,10b-hexahydro-2H-pyrano[3,2-c]quinolin-5-yl)benzoic acid](/img/structure/B5972581.png)

![4-{4-[(4-chlorophenyl)sulfonyl]-1-piperazinyl}-6-(1-piperidinyl)pyrimidine](/img/structure/B5972596.png)
![N'-[4-(diethylamino)-2-hydroxybenzylidene]-5-methyl-3-phenyl-4-isoxazolecarbohydrazide](/img/structure/B5972604.png)
![2-(1-piperidinyl)-5-(3-pyridinyl)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5972610.png)

![1-(3-chlorophenyl)-5-[(2,5-dimethyl-1-phenyl-1H-pyrrol-3-yl)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5972629.png)
![7-(3,4-difluorobenzyl)-2-(3-methoxypropanoyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B5972633.png)
![2-{[(2-hydroxyphenyl)amino]methylene}-5,5-dimethyl-1,3-cyclohexanedione](/img/structure/B5972643.png)
![N-[4-({[4-(7-chloro-6-{[4-(1-naphthoylamino)benzoyl]amino}-1H-benzimidazol-2-yl)phenyl]amino}carbonyl)phenyl]-1-naphthamide](/img/structure/B5972653.png)

![1-[5-(4-methoxyphenyl)-4-oxo-3,4-dihydropyrido[2,3-d]pyrimidin-2-yl]-4-piperidinecarboxamide](/img/structure/B5972668.png)
![(3-isopropoxyphenyl){1-[(6-methylimidazo[2,1-b][1,3]thiazol-5-yl)methyl]-3-piperidinyl}methanone](/img/structure/B5972681.png)
![7-{2-hydroxy-3-[4-(2-pyridinyl)-1-piperazinyl]propoxy}-4,8-dimethyl-2H-chromen-2-one](/img/structure/B5972688.png)